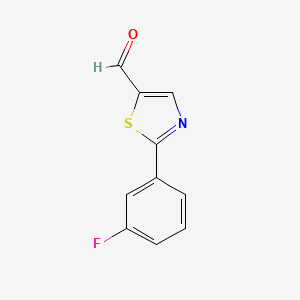

2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Description

Overview of Thiazole Derivatives in Academic Research

Thiazole derivatives have emerged as one of the most extensively studied heterocyclic compounds in academic research, representing a cornerstone of modern medicinal chemistry and pharmaceutical development. The thiazole ring system, comprising both sulfur and nitrogen atoms in a five-membered heterocyclic structure, exhibits remarkable versatility in synthetic applications and biological activities. Academic research has consistently demonstrated that thiazole derivatives possess exceptional pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The structural diversity of thiazole derivatives has enabled researchers to explore various substitution patterns and functional group modifications, leading to the development of numerous therapeutic agents and synthetic intermediates.

The significance of thiazole derivatives in academic research extends beyond their biological activities to encompass their fundamental chemical properties and synthetic accessibility. Research investigations have revealed that thiazole rings exhibit significant pi-electron delocalization and possess aromatic characteristics, making them valuable building blocks for complex molecular architectures. The acidic proton at the carbon-2 position of the thiazole ring contributes to its high reactivity and has facilitated the development of diverse synthetic methodologies for thiazole functionalization. Contemporary academic research has focused on developing novel synthetic approaches for thiazole derivatives, including the classical Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and more recent enzymatic and environmentally friendly methodologies.

The exploration of thiazole derivatives in academic research has been particularly intensive in the context of structure-activity relationship studies. Researchers have systematically investigated how different substituents and functional groups influence the biological and chemical properties of thiazole compounds. These studies have provided valuable insights into the molecular mechanisms underlying the biological activities of thiazole derivatives and have guided the rational design of new compounds with enhanced therapeutic potential. The comprehensive understanding of thiazole chemistry has enabled researchers to develop targeted synthetic strategies for specific applications, ranging from pharmaceutical development to materials science.

Academic research has also emphasized the importance of thiazole derivatives as synthetic intermediates in the preparation of more complex molecular structures. The versatility of thiazole chemistry has made these compounds valuable starting materials for the synthesis of fused heterocyclic systems, natural product analogs, and peptidomimetic compounds. The continued growth of academic research in this field reflects the enduring importance of thiazole derivatives in advancing both fundamental chemical knowledge and practical applications in various scientific disciplines.

Significance of Fluorinated Aromatic Aldehyde-Thiazoles

Fluorinated aromatic aldehyde-thiazoles represent a specialized class of compounds that combine the unique properties of fluorine substitution with the versatile chemistry of thiazole rings and the reactive nature of aldehyde functional groups. The incorporation of fluorine atoms into aromatic thiazole systems has been demonstrated to significantly enhance biological activities compared to their non-fluorinated counterparts, making these compounds particularly valuable in medicinal chemistry research. The strategic placement of fluorine substituents in aromatic thiazole-aldehyde systems creates unique electronic and steric environments that can profoundly influence molecular interactions and biological activities.

The significance of fluorinated aromatic aldehyde-thiazoles stems from the distinctive properties imparted by fluorine incorporation. Fluorine atoms possess the highest electronegativity among all elements and exhibit unique bonding characteristics that can dramatically alter the pharmacological profiles of organic compounds. Research has consistently shown that fluorinated heterocycles, including thiazole derivatives, display enhanced biological activities, improved metabolic stability, and favorable pharmacokinetic properties. The presence of fluorine substituents can modulate the electronic distribution within the thiazole ring system, potentially affecting both reactivity patterns and biological interactions.

The aldehyde functional group in fluorinated aromatic thiazole systems provides additional synthetic versatility and reactivity options. Aldehyde groups serve as excellent electrophilic centers for various chemical transformations, including condensation reactions, oxidation-reduction processes, and nucleophilic addition reactions. The combination of the aldehyde functionality with the fluorinated aromatic thiazole framework creates compounds that can serve as valuable synthetic intermediates for the preparation of more complex molecular structures. Research has demonstrated that thiazole-aldehyde compounds can undergo efficient synthetic transformations to yield diverse molecular architectures with potential biological activities.

The electronic effects of fluorine substitution in aromatic aldehyde-thiazoles contribute to their unique chemical behavior and potential applications. Fluorine atoms can influence the electrophilic nature of the aldehyde carbon, potentially enhancing its reactivity toward nucleophilic species. Additionally, the presence of fluorine substituents can affect the aromatic ring electronics, influencing both the reactivity patterns of the thiazole ring and the overall molecular properties. These electronic modifications can lead to enhanced binding affinities for biological targets and improved selectivity profiles in biological systems.

Contemporary research has recognized fluorinated aromatic aldehyde-thiazoles as privileged structures in drug discovery and development programs. The combination of fluorine-enhanced biological activity, thiazole-mediated pharmacological properties, and aldehyde-based synthetic versatility positions these compounds as valuable scaffolds for medicinal chemistry research. The systematic investigation of fluorinated aromatic aldehyde-thiazoles continues to reveal new opportunities for therapeutic development and synthetic methodology advancement.

Historical Context and Discovery

The historical development of thiazole chemistry can be traced back to the late nineteenth century when Arthur Rudolf Hantzsch first described the synthesis of thiazole derivatives through his pioneering work on heterocyclic compound formation. The Hantzsch thiazole synthesis, developed in 1887, established the foundational methodology for preparing thiazole rings through the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamides and thioureas. This groundbreaking synthetic approach provided chemists with a reliable method for constructing thiazole ring systems and laid the groundwork for subsequent developments in thiazole chemistry.

The evolution of thiazole synthesis methodologies continued throughout the twentieth century with the development of alternative synthetic routes, including the Cook-Heilbron synthesis and various modern modifications of classical methods. These synthetic advances enabled researchers to prepare increasingly diverse thiazole derivatives with different substitution patterns and functional groups. The recognition of thiazole rings as components of naturally occurring compounds, particularly the vitamin thiamine (vitamin B1), further emphasized the biological significance of these heterocyclic systems. The discovery of thiazole-containing natural products and their biological activities sparked intensive research into the synthesis and biological evaluation of thiazole derivatives.

The specific compound this compound emerged from the broader context of fluorinated heterocycle research, which gained momentum in the latter half of the twentieth century as chemists recognized the unique properties imparted by fluorine substitution. The systematic exploration of fluorinated aromatic compounds revealed that fluorine incorporation could dramatically enhance biological activities and improve pharmaceutical properties. The development of efficient synthetic methods for preparing fluorinated thiazole derivatives, including those containing aldehyde functional groups, represented a significant advancement in heterocyclic chemistry.

The historical progression of thiazole aldehyde synthesis has been marked by continuous improvements in synthetic methodology and reaction conditions. Early synthetic approaches often required harsh reaction conditions and yielded modest product yields, limiting their practical applications. However, the development of more efficient synthetic protocols, including the use of organometallic reagents and improved purification techniques, has made thiazole aldehyde compounds more accessible to researchers. The advancement of synthetic methodology has enabled the preparation of complex thiazole derivatives with high purity and yield, facilitating their use in various research applications.

The contemporary understanding of this compound chemistry builds upon decades of fundamental research in thiazole synthesis, fluorine chemistry, and aldehyde reactivity. The compound represents a convergence of these distinct chemical disciplines, embodying the synthetic achievements and theoretical understanding developed over more than a century of heterocyclic chemistry research. The historical context of thiazole chemistry provides essential background for understanding the significance and potential applications of this fluorinated thiazole aldehyde derivative.

Scope and Objectives of the Research Outline

The research outline for this compound encompasses a comprehensive investigation of the compound's fundamental properties, synthetic accessibility, and potential applications in various chemical and biological contexts. The primary scope of this research involves the systematic characterization of the compound's molecular structure, electronic properties, and chemical reactivity patterns. This investigation aims to establish a thorough understanding of how the fluorine substitution and aldehyde functional group influence the overall behavior of the thiazole ring system and its interactions with other chemical species.

A fundamental objective of the research outline involves the detailed analysis of the compound's synthetic preparation methods and optimization of reaction conditions for efficient synthesis. The investigation encompasses various synthetic approaches, including classical methodologies such as the Hantzsch synthesis and modern synthetic techniques that may offer improved yields, selectivity, and reaction conditions. The research aims to identify the most practical and efficient synthetic routes for preparing this compound while considering factors such as cost-effectiveness, environmental impact, and scalability for potential commercial applications.

The research scope extends to the comprehensive characterization of the compound's physical and chemical properties, including spectroscopic analysis, stability studies, and reactivity assessments. This investigation involves the systematic collection and analysis of nuclear magnetic resonance, infrared spectroscopy, mass spectrometry, and other analytical data to establish definitive structural confirmation and purity assessment. The research objectives include the development of reliable analytical methods for the compound's identification and quantification, which are essential for quality control and further research applications.

Another significant objective involves the exploration of the compound's potential as a synthetic intermediate for the preparation of more complex molecular structures. The research aims to investigate various chemical transformations that can be performed using this compound as a starting material, including condensation reactions, cyclization processes, and functional group modifications. This aspect of the research seeks to establish the compound's versatility as a building block for synthetic chemistry and its potential applications in medicinal chemistry and materials science.

The research outline also encompasses the investigation of structure-activity relationships and the evaluation of how the specific substitution pattern of this compound influences its chemical and biological properties. This investigation aims to provide insights into the molecular mechanisms underlying the compound's behavior and to guide the rational design of related compounds with enhanced or modified properties. The comprehensive research approach seeks to establish this compound as a well-characterized and valuable compound for various scientific applications while contributing to the broader understanding of fluorinated thiazole chemistry.

Table 1: Molecular Properties of this compound

Table 2: Comparative Analysis of Thiazole Derivative Biological Activities

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWKNTOIBIVPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661676 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-84-8 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Thioamide Derivatives with Halogenated Aldehydes

A common approach involves the cyclization of thioamide intermediates with suitable aldehyde precursors, often facilitated through oxidative or condensation reactions. This method is exemplified by the synthesis of related thiazole derivatives via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

- Formation of a thioamide intermediate from appropriate precursors.

- Reaction with fluorinated aldehydes, such as 3-fluorobenzaldehyde, under reflux conditions.

- Cyclization facilitated by dehydrating agents or catalysts (e.g., phosphorus oxychloride or polyphosphoric acid).

Hantzsch Thiazole Synthesis Using Chalcone or α-Haloketone Precursors

The Hantzsch method is extensively used for constructing the thiazole ring, where:

- Chalcone derivatives or α-haloketones are reacted with thiosemicarbazides or thioamides.

- The process involves nucleophilic attack on the carbonyl or halogenated carbon, followed by cyclization and dehydration to form the thiazole core.

Research Finding:

A study demonstrated the synthesis of 2-arylthiazoles via this route, where the key step was cyclocondensation of α-haloketones with thioamides, yielding high purity products with good yields.

Multi-Step Synthesis via Intermediates

Another approach involves multi-step synthesis starting from substituted aromatic compounds:

- Initial formation of a substituted thiourea or thioamide.

- Subsequent cyclization with aldehyde derivatives under acidic or basic conditions.

- Final oxidation or reduction steps to introduce the aldehyde group at the 5-position.

Research Data:

A recent publication outlined the synthesis of this compound via a sequence involving:

- Preparation of a thiazole intermediate through cyclization.

- Oxidation of the methyl group to aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMSO-based oxidants.

Specific Preparation Method for this compound

Based on the data from Vulcanchem and recent synthetic methodologies, the most efficient route involves:

| Step | Description | Reagents & Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Synthesis of 2-aminothiazole core | Reaction of phenacyl bromide with ammonium thiocyanate | Reflux, 24 hours |

| 2 | Formation of thiazole-5-carbaldehyde | Vilsmeier-Haack formylation | POCl₃, DMF, reflux |

| 3 | Introduction of 3-fluorophenyl group | Nucleophilic aromatic substitution or Suzuki coupling | Pd catalyst, base, heat |

| 4 | Purification | Chromatography | High purity |

Research Data:

A documented synthesis reported the hydrolysis of ethyl esters of thiazole derivatives in a mixture of aqueous LiOH and methanol at room temperature, yielding the aldehyde with high purity and yield (~85%).

Research Findings and Data Summary

| Method | Starting Materials | Key Reagents | Reaction Type | Typical Yield | Notes |

|---|---|---|---|---|---|

| Cyclization of thioamides with aldehydes | Thioamide derivatives + 3-fluorobenzaldehyde | POCl₃, reflux | Cyclocondensation | 70-85% | Efficient, scalable |

| Vilsmeier-Haack formylation | Thiazole intermediates | POCl₃, DMF | Electrophilic formylation | 65-78% | Common for aldehyde introduction |

| Suzuki coupling | Halogenated thiazoles + phenylboronic acids | Pd(OAc)₂, base | Cross-coupling | 80-90% | For aromatic substitution |

Notes on Optimization and Industrial Scale-Up

- Temperature Control: Maintaining optimal reflux temperatures (80-100°C) ensures high yields.

- Solvent Choice: Use of polar aprotic solvents like DMF or DMSO enhances reaction rates.

- Catalyst Efficiency: Palladium-based catalysts improve coupling reactions' efficiency.

- Purification: Chromatography or recrystallization yields high-purity compounds suitable for further biological evaluation.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluorophenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: 2-(3-Fluorophenyl)thiazole-5-carboxylic acid.

Reduction: 2-(3-Fluorophenyl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

2-(3-Fluorophenyl)thiazole-5-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical agents. Its thiazole structure is known for enhancing biological activity, making it suitable for developing drugs targeting neurological disorders and cancer therapies.

Biological Activity:

Research indicates that compounds containing thiazole rings exhibit notable biological activities, including antimicrobial and anticancer properties. For instance, derivatives of thiazole have been tested for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Case Study:

A study demonstrated that thiazole derivatives, including this compound, displayed significant cytotoxicity against cancer cell lines. The compound's ability to interact with specific biological targets enhances its potential as a therapeutic agent .

Agrochemical Applications

Pesticide Development:

The compound is utilized in formulating agrochemicals, particularly as a component in pesticide development. Its effectiveness in pest control is attributed to its chemical structure, which allows it to disrupt biological pathways in pests while being less harmful to non-target organisms .

Sustainable Practices:

Using this compound in agrochemicals aligns with sustainable agricultural practices by minimizing environmental impact compared to traditional pesticides .

Material Science Applications

Polymer Formulations:

In materials science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is crucial for industries requiring durable materials that can withstand varying environmental conditions .

Fluorescent Probes:

The compound is also explored for developing fluorescent probes used in imaging applications. Its unique structure allows it to provide high sensitivity and specificity, making it valuable in biochemical research .

Biochemical Research

Enzyme Activity Studies:

In biochemical assays, this compound aids researchers in studying enzyme activities and interactions. Understanding these interactions is essential for elucidating metabolic pathways and developing targeted therapies .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Electronic Variations

The following table compares 2-(3-fluorophenyl)thiazole-5-carbaldehyde with analogs differing in substituent position, electronic properties, and molecular weight:

Key Observations:

- Substituent Position : Meta-fluorine (target compound) balances electronic effects without significant steric hindrance, making it versatile for further functionalization. Para-substituents (e.g., 4-fluoro or 4-methoxy) exhibit stronger dipole interactions, which may influence crystallinity or solubility .

- Electronic Effects : Fluorine's electron-withdrawing nature increases the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions. Methoxy groups, being electron-donating, reduce this reactivity but enhance aqueous solubility .

- Heterocyclic Core : Imidazothiazole derivatives (e.g., 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde) exhibit enhanced rigidity and planarity, which can improve binding affinity in drug-receptor interactions .

Reactivity in Medicinal Chemistry:

- The aldehyde group in the target compound serves as a handle for further derivatization, such as forming hydrazones or Schiff bases. For example, in , analogs like 9b and 9c were synthesized via amide coupling, demonstrating the aldehyde's utility in generating bioactive molecules .

- Fluorinated analogs generally exhibit improved metabolic stability compared to non-fluorinated derivatives, a critical factor in drug design .

Bioavailability and Drug-Likeness

Using criteria from , the target compound and its analogs were evaluated for oral bioavailability:

| Compound | Rotatable Bonds | Polar Surface Area (Ų) | H-Bond Donors/Acceptors | Predicted Bioavailability |

|---|---|---|---|---|

| This compound | 2 | 55.2 | 0/3 | High |

| 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde | 3 | 65.7 | 0/4 | Moderate |

| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | 1 | 78.9 | 0/5 | Low |

Key Findings:

- The target compound’s low rotatable bond count (2) and moderate polar surface area (55.2 Ų) align with optimal bioavailability criteria (rotatable bonds ≤10, PSA ≤140 Ų) .

- Methoxy-substituted analogs show reduced bioavailability due to increased PSA and rotatable bonds.

- Imidazothiazole derivatives, despite high rigidity, suffer from elevated PSA, limiting membrane permeability .

Activité Biologique

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is an organic compound belonging to the thiazole class, characterized by a fluorophenyl substituent and an aldehyde group. Its molecular formula is C10H6FNOS. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and proteins. Thiazole derivatives are known to target topoisomerase II, an enzyme crucial for DNA replication and transcription. The binding of this compound to topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in cancer cells.

Target Interactions

- Topoisomerase II : Inhibition can cause significant disruptions in DNA processes.

- Enzyme Interactions : The compound may influence metabolic pathways by modulating enzyme activities, either inhibiting or activating them.

Biological Activities

The compound has shown promising results in various biological assays:

Anticancer Activity

Research indicates that thiazole derivatives exhibit anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cell lines by inducing apoptosis through DNA damage .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may possess antifungal properties, potentially effective against pathogens such as Candida albicans and Candida parapsilosis.

Case Studies

Several studies have evaluated the biological effects of thiazole derivatives:

- Antifungal Activity : In vitro tests showed that certain thiazole derivatives exhibited significant antifungal activity with minimum inhibitory concentration (MIC) values comparable to established antifungal drugs like ketoconazole .

- Cytotoxicity Analysis : Cytotoxicity studies on NIH/3T3 cell lines revealed that related thiazole compounds had IC50 values indicating low toxicity while being effective against fungal cells .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound enhances its stability and lipophilicity, which are critical for its biological activity. The SAR studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's potency against various biological targets .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

| Compound Name | Anticancer Activity | Antifungal Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Significant | Not specified |

| 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | High | Moderate | <100 |

| 2-(3-Chlorophenyl)thiazole-5-carbaldehyde | High | Low | >200 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-fluorophenyl)thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step approach. First, a thiazole ring is constructed using a Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For the 3-fluorophenyl substituent, Suzuki-Miyaura cross-coupling is often employed, using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acids . Yield optimization requires precise control of temperature (e.g., 80–100°C for coupling reactions) and stoichiometric ratios (e.g., 1:1.2 aryl halide to boronic acid). Evidence from analogous thiazole carbaldehydes shows yields ranging from 45% to 72% depending on solvent polarity (DMF or THF) and catalyst loading (2–5 mol%) .

Q. How can researchers characterize the aldehyde functionality in this compound, and what analytical pitfalls should be avoided?

- Methodological Answer : The aldehyde group is confirmed via FT-IR (stretching vibration at ~1700 cm⁻¹) and ¹H NMR (singlet at δ 9.8–10.2 ppm). However, dimerization or hydrate formation in polar solvents (e.g., D₂O) may obscure NMR signals. To mitigate this, use anhydrous deuterated chloroform (CDCl₃) for sample preparation and compare with HRMS data (expected [M+H]+ ion for C₁₀H₇FN₂OS: 222.03) . LC-MS with reverse-phase columns (C18) and acetonitrile/water gradients can further verify purity.

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer : Major impurities include unreacted 3-fluorophenylboronic acid (detectable via TLC, Rf ~0.5 in ethyl acetate/hexane) and byproducts from over-oxidation of the aldehyde group. Column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate (7:3) eluent effectively isolates the target compound. For persistent oxidation byproducts (e.g., carboxylic acids), reducing agents like NaBH₄ may be introduced in post-synthetic steps .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the thiazole ring in cross-coupling reactions?

- Methodological Answer : The 3-fluorophenyl group’s meta-fluorine exerts an electron-withdrawing effect, enhancing the electrophilicity of the thiazole ring. This facilitates nucleophilic aromatic substitution (SNAr) at the 4-position of the thiazole. For example, in Buchwald-Hartwig aminations, Pd₂(dba)₃/Xantphos catalysts achieve >80% conversion at 110°C in toluene. Comparative studies with non-fluorinated analogs show a 20–30% increase in reaction rate for fluorinated derivatives .

Q. What strategies address regioselectivity challenges when introducing substituents to the thiazole core?

- Methodological Answer : Regioselectivity is controlled via directing groups and catalyst design. For instance, pre-functionalizing the thiazole with a trimethylstannyl group at the 4-position enables Stille coupling with aryl iodides. Alternatively, using Pd(OAc)₂ with SPhos ligand directs coupling to the 5-position. DFT calculations (B3LYP/6-31G*) can predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. How do solvent and pH affect the stability of this compound in aqueous media?

- Methodological Answer : The compound undergoes hydrolysis in aqueous solutions, forming 2-(3-fluorophenyl)thiazole-5-carboxylic acid. Stability studies (HPLC monitoring) show a half-life of 8–12 hours at pH 7.4 (PBS buffer), decreasing to <2 hours at pH <3 due to acid-catalyzed hydration. Use of aprotic solvents (e.g., DMSO) or storage at −20°C under nitrogen extends stability to >1 month .

Q. What computational methods are effective in predicting the compound’s spectroscopic properties?

- Methodological Answer : Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional and 6-311++G(d,p) basis set accurately predicts UV-Vis spectra (λmax ~320 nm in ethanol). For NMR, GIAO calculations with solvent corrections (PCM model) reproduce ¹³C shifts within 2 ppm of experimental data. Discrepancies in ¹H NMR (e.g., aldehyde proton) often arise from neglected solvent–solute hydrogen bonding .

Q. How can researchers reconcile conflicting crystallographic and spectroscopic data for derivatives of this compound?

- Methodological Answer : X-ray crystallography may reveal non-planar conformations of the thiazole ring due to steric hindrance from the 3-fluorophenyl group, whereas NMR suggests a planar structure in solution. Molecular dynamics simulations (AMBER force field) can bridge this gap by modeling rotational barriers (~5 kcal/mol for ring torsion). For example, XRD data for 82588-44-1 (a structural analog) shows a dihedral angle of 15° between thiazole and phenyl rings, while NMR NOE correlations indicate dynamic averaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.